![molecular formula C13H13N5O3 B512531 3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285537-54-3](/img/structure/B512531.png)

3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

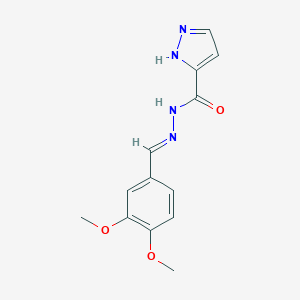

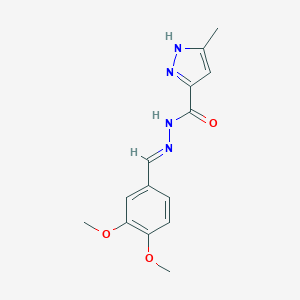

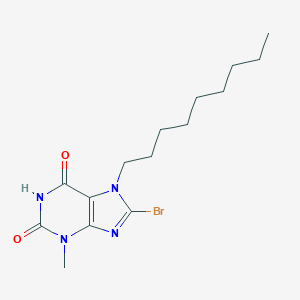

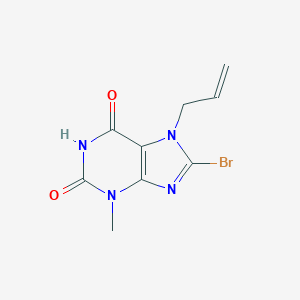

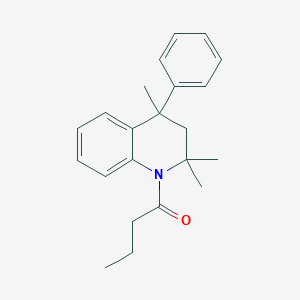

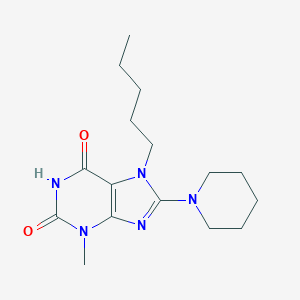

3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H13N5O3 . It is also known by other names such as 5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide and (E)-3-methyl-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide .

Molecular Structure Analysis

The molecular weight of this compound is 287.27 g/mol . The InChI representation of the molecule isInChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+ . The canonical SMILES representation is CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)N+[O-] . Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.27 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound is 287.10183929 g/mol . The topological polar surface area is 116 Ų . The compound has a heavy atom count of 21 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

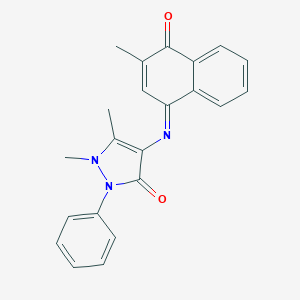

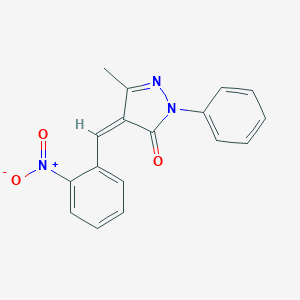

Recent studies highlight the importance of pyrazole derivatives in medicinal chemistry due to their wide range of biological activities. The synthesis of heterocyclic compounds, including pyrazole derivatives, utilizes diverse synthetic strategies to develop new compounds with potential applications in pharmaceuticals. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value as building blocks for synthesizing various classes of heterocyclic compounds and dyes. This versatile reactivity offers mild reaction conditions for generating cynomethylene dyes from a broad array of precursors, showcasing the potential of pyrazole derivatives in synthetic chemistry and dye production (Gomaa & Ali, 2020).

Therapeutic Applications

Pyrazoline derivatives are recognized for their significant medicinal properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. Research into pyrazoline derivatives aims to elucidate their biological activities, facilitating the development of new therapeutic agents. For instance, the synthesis and medicinal perspective on methyl-linked pyrazoles have been explored, with findings indicating their potent scaffold for exhibiting a wide spectrum of biological activities. These studies underscore the pharmaceutical significance of pyrazole derivatives in generating new leads for drug development (Sharma et al., 2021).

Catalytic Applications and Chemical Transformations

The role of hybrid catalysts in the synthesis of pyrazoline derivatives, including 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, has been examined, highlighting the efficiency of various catalysts in facilitating these chemical transformations. This research provides valuable insights into the application of catalysts for developing lead molecules, emphasizing the catalytic versatility of pyrazoline derivatives in organic synthesis (Parmar, Vala, & Patel, 2023).

Propiedades

IUPAC Name |

5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZAXEOMXHQQTE-OQLLNIDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B512489.png)

![N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B512499.png)

![3-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B512510.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide](/img/structure/B512537.png)

![5-butyryl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512597.png)

![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)